1-Hydroxy-1-butanesulfonic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

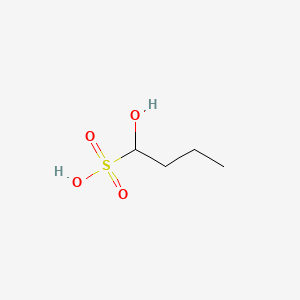

1-Hydroxy-1-butanesulfonic acid is an organic compound with the molecular formula C4H10O4S. It is characterized by the presence of both a hydroxyl group and a sulfonic acid group. This compound is a white crystalline solid that is highly soluble in water. It is known for its strong acidic properties and is often used in various chemical reactions as a catalyst or intermediate.

Preparation Methods

1-Hydroxy-1-butanesulfonic acid can be synthesized through several methods. One common synthetic route involves the reaction of sodium sulfite with bis-4-chlorobutyl ether in the presence of water. The mixture is heated under reflux conditions until the ether dissolves. Concentrated hydrochloric acid is then added, and the mixture is boiled until sulfur dioxide is no longer evolved. The solution is filtered, and the filtrate is passed through an ion-exchange resin to remove impurities. The final product is obtained by vacuum distillation .

Chemical Reactions Analysis

1-Hydroxy-1-butanesulfonic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: It can be reduced to form alcohol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Esterification: It can react with alcohols to form esters. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.

Scientific Research Applications

1-Hydroxy-1-butanesulfonic acid has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in organic synthesis and as an intermediate in the production of other chemicals.

Biology: It is used in protein modification studies to explore protein structure and function.

Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

Industry: It is used in the production of detergents, surfactants, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Hydroxy-1-butanesulfonic acid involves its strong acidic properties, which allow it to act as a proton donor in various chemical reactions. It can interact with molecular targets such as proteins and enzymes, modifying their structure and function. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

1-Hydroxy-1-butanesulfonic acid can be compared with other sulfonic acid derivatives, such as:

Sodium 1-butanesulfonate: Similar in structure but lacks the hydroxyl group, making it less reactive in certain reactions.

Sodium 1-heptanesulfonate: Has a longer carbon chain, affecting its solubility and reactivity.

Sodium 1-decanesulfonate: Even longer carbon chain, used in different industrial applications due to its unique properties

This compound stands out due to its combination of hydroxyl and sulfonic acid groups, which provide unique reactivity and versatility in various applications.

Biological Activity

1-Hydroxy-1-butanesulfonic acid (HBS) is an organic compound characterized by the presence of both a hydroxyl group and a sulfonic acid group, which endows it with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including biochemistry and pharmaceuticals.

- Molecular Formula : C4H10O4S

- Appearance : White crystalline solid

- Solubility : Highly soluble in water

- Acidity : Exhibits strong acidic properties, making it a potent proton donor.

Mechanisms of Biological Activity

This compound's biological activity primarily stems from its ability to interact with proteins and enzymes. The following mechanisms have been identified:

- Proton Donation : The acidic nature of HBS allows it to donate protons effectively, facilitating various biochemical reactions. This property is crucial in protein modification and enzyme catalysis.

- Protein Modification : Research indicates that HBS can induce structural changes in proteins, which may alter their function. This capability makes it a valuable tool in biochemical research aimed at understanding protein dynamics.

- Enzyme Activity Modulation : Studies have shown that HBS can influence enzyme activity by modifying the active sites or altering the enzyme's conformation. This modulation can enhance or inhibit enzymatic reactions, depending on the context.

Applications in Research and Industry

This compound has several applications across different fields:

- Biochemical Research : HBS is used as a reagent in studies involving protein interactions and enzyme kinetics. Its ability to modify proteins makes it useful for investigating enzyme mechanisms and protein folding.

- Pharmaceutical Formulations : Due to its solubility and reactivity, HBS is being explored for potential use in drug delivery systems. Its properties may enhance the bioavailability of certain pharmaceutical compounds.

Comparative Analysis with Related Compounds

To better understand the unique characteristics of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Sodium 1-Butanesulfonate | Lacks hydroxyl group | Less reactive compared to HBS |

| Sodium 1-Heptanesulfonate | Longer carbon chain | Affects solubility and reactivity |

| Sodium 1-Decanesulfonate | Even longer carbon chain | Used in different industrial applications |

| 4-Hydroxybutanesulfonic Acid | Contains hydroxyl and sulfonic groups | Similar but differs in carbon chain length |

| 4-Chloro-1-hydroxybutanesulfonic Acid | Contains chlorine substituent | Alters reactivity compared to non-chlorinated variants |

The unique combination of hydroxyl and sulfonic acid groups in HBS provides distinct reactivity profiles that set it apart from these similar compounds.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Protein Interaction Studies : In a study examining enzyme kinetics, HBS was shown to significantly alter the activity of a specific enzyme involved in metabolic pathways. The results indicated that HBS could either enhance or inhibit enzyme function based on concentration, demonstrating its potential as a regulatory agent in biochemical processes .

- Drug Delivery Research : A recent investigation into drug formulations incorporating HBS revealed improved stability and solubility of active pharmaceutical ingredients. The findings suggest that HBS could serve as an effective excipient in enhancing drug delivery systems .

Properties

CAS No. |

4435-33-0 |

|---|---|

Molecular Formula |

C4H10O4S |

Molecular Weight |

154.19 g/mol |

IUPAC Name |

1-hydroxybutane-1-sulfonic acid |

InChI |

InChI=1S/C4H10O4S/c1-2-3-4(5)9(6,7)8/h4-5H,2-3H2,1H3,(H,6,7,8) |

InChI Key |

KMBRJVMBQNMRDM-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(O)S(=O)(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.